molecular formula C17H22BrNOS B1652855 [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide CAS No. 1609409-18-8

[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide

Cat. No. B1652855
CAS RN: 1609409-18-8
M. Wt: 368.3
InChI Key: ASPOVCNNGFIYOB-UHFFFAOYSA-N
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Description

“[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide” is a chemical compound with the CAS Number: 1609409-18-8. It has a molecular weight of 368.34 . The IUPAC name for this compound is N-[2-(3-methoxyphenyl)ethyl]-N-[4-(methylsulfanyl)benzyl]amine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21NOS.BrH/c1-19-16-5-3-4-14(12-16)10-11-18-13-15-6-8-17(20-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a salt with bromide (HBr) as the counterion . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS contains information on the potential hazards of the compound, safe handling procedures, and emergency procedures. For detailed safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS.BrH/c1-19-16-5-3-4-14(12-16)10-11-18-13-15-6-8-17(20-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPOVCNNGFIYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)SC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609409-18-8
Record name Benzeneethanamine, 3-methoxy-N-[[4-(methylthio)phenyl]methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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